2-Amino-3-(naphthalen-2-yl)propanoic acid
CAS No.: 14108-60-2
Cat. No.: VC21542403
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14108-60-2 |
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Molecular Formula | C13H13NO2 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | 2-amino-3-naphthalen-2-ylpropanoic acid |
Standard InChI | InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16) |
Standard InChI Key | JPZXHKDZASGCLU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N |
Chemical Properties
Molecular Structure and Formula
The compound has the molecular formula C13H13NO2, consisting of a naphthalene ring system (C10H7-) attached to an alanine backbone (-CH2-CH(NH2)-COOH). The structure includes several functional groups:
Physical Properties
Table 1: Physical Properties of 2-Amino-3-(naphthalen-2-yl)propanoic acid
Property | Value | Reference |
---|---|---|
Molecular Weight | 215.25 g/mol | |
Molecular Formula | C13H13NO2 | |
Physical Form | Solid | |
Topological Polar Surface Area | 63.3 Ų | |
XLogP3 | 0.3 | |
Exact Mass | 215.094628657 Da |
Chemical Identifiers
The compound is registered with various chemical identifiers to ensure precise referencing in scientific literature and databases:
Table 2: Chemical Identifiers
Stereochemistry
Isomeric Forms
2-Amino-3-(naphthalen-2-yl)propanoic acid can exist in multiple stereoisomeric forms due to the chiral carbon at position 2:
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Racemic form (DL or RS mixture)
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(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid (D-isomer)
The S-isomer corresponds to the L-configuration in amino acid nomenclature and is often referred to as 3-(2-Naphthyl)-L-alanine or L-2-Naphthylalanine .
Properties of Stereoisomers
The individual stereoisomers have distinct physical and biochemical properties, with each isomer offering specific applications in research:
Table 3: Comparison of Stereoisomers
Property | (R)-isomer | (S)-isomer | Racemic Mixture | Reference |
---|---|---|---|---|
CAS Number | 122745-11-3 (HCl salt) | 58438-03-2 (free acid) | 14108-60-2 | |
Common Name | D-2-Naphthylalanine | L-2-Naphthylalanine | DL-2-Naphthylalanine | |
SMILES | NC@HC(O)=O | NC@@HC(O)=O | C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |
Biological Activity | Specific research applications | Often used in peptide synthesis | Mixed activity |
Desired Concentration | 1 mg | 5 mg | 10 mg | Reference |
---|---|---|---|---|
1 mM | 3.9728 mL | 19.8641 mL | 39.7283 mL | |
5 mM | 0.7946 mL | 3.9728 mL | 7.9457 mL | |
10 mM | 0.3973 mL | 1.9864 mL | 3.9728 mL |
Storage recommendations for prepared solutions:
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When stored at -80°C, use within 6 months
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When stored at -20°C, use within 1 month
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To increase solubility, heat the tube to 37°C and use ultrasonic bath agitation
Applications and Research Uses
Research Applications
2-Amino-3-(naphthalen-2-yl)propanoic acid serves as an important compound in various scientific fields:
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Organic synthesis: Used as a building block for more complex molecules
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Pharmaceutical research: Incorporated into peptides and proteins for structure-activity studies
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Agrochemical development: Used as an intermediate in the synthesis of bioactive compounds
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Biochemical studies: Employed as a probe for hydrophobic interactions in proteins
Peptide Science Applications
The compound is particularly valuable in peptide science due to its hydrophobic and aromatic properties:
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Incorporation into peptides to enhance binding to target receptors
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Used to study protein-protein interactions
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Employed in the development of peptide-based therapeutics
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Useful for introducing specific structural elements into peptides
Related Compounds
Comparison with Positional Isomers
2-Amino-3-(naphthalen-2-yl)propanoic acid has a structurally similar counterpart with the naphthalene ring attached at a different position:
Table 5: Comparison with Positional Isomer
These positional isomers may exhibit different physical properties and biochemical behaviors due to the altered orientation of the naphthalene ring relative to the amino acid portion.
Salt Forms and Derivatives
Various forms of the compound exist for different research applications:
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Free acid form: 2-Amino-3-(naphthalen-2-yl)propanoic acid
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Hydrochloride salt: 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride
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Esterified forms: For increased lipophilicity
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Protected derivatives: N-protected or O-protected versions for use in peptide synthesis
The hydrochloride salt form (C13H14ClNO2, MW: 251.71 g/mol) offers improved solubility and stability compared to the free acid form in certain applications .
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